REACTION_CXSMILES
|
[BH4-].[Na+].[CH:3]1[C:13]2[C:12](=[O:14])[C:11]3[CH:15]=[CH:16][CH:17]=[CH:18][C:10]=3[CH2:9][S:8][C:7]=2[CH:6]=[CH:5][CH:4]=1>C(O)C.[OH-].[Na+]>[CH:3]1[C:13]2[CH:12]([OH:14])[C:11]3[CH:15]=[CH:16][CH:17]=[CH:18][C:10]=3[CH2:9][S:8][C:7]=2[CH:6]=[CH:5][CH:4]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
2.26 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2SCC3=C(C(C21)=O)C=CC=C3
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
had been added
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2SCC3=C(C(C21)O)C=CC=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |